![molecular formula C16H11FN4O2S B2930490 6-(4-氟苯基)-N-(5-甲基异恶唑-3-基)咪唑并[2,1-b]噻唑-3-甲酰胺 CAS No. 1049439-43-1](/img/structure/B2930490.png)
6-(4-氟苯基)-N-(5-甲基异恶唑-3-基)咪唑并[2,1-b]噻唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of imidazo[2,1-b]thiazole derivatives . It has been highlighted in several reports as a potential antiproliferative agent . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process starts with compound 3, which is reacted with 4-chloro-2-(methylthio)pyrimidine in the presence of cesium carbonate, palladium acetate, and triphenylphosphine in anhydrous DMF .Molecular Structure Analysis
The molecular structure of this compound includes a 3-fluorophenyl group at position 6 of the imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .科学研究应用
Antiproliferative Agent in Cancer Research
This compound has shown broad-spectrum antiproliferative activity against various cancer cell lines. It has been tested in vitro for its antitumor effects against a panel of 55 cell lines across nine different cancer types at the National Cancer Institute (NCI). The activities of this compound were compared with Sorafenib, a standard reference drug, and some derivatives showed superior potency .
Renal Cancer Treatment
Specifically, certain derivatives of this compound have demonstrated more potent effects than Sorafenib against the UO-31 renal cancer cell line. This suggests potential applications in developing new treatments for renal cancer .
Breast Cancer Therapy
Similarly, the compound has shown higher potency than Sorafenib against the MCF7 breast cancer cell line. This indicates its potential use in breast cancer therapy, possibly offering more effective treatment options .
Colon Cancer Medication
One derivative of the compound was also more potent than Sorafenib against the COLO 205 colon cancer cell line, suggesting its application in creating more effective colon cancer medications .
Ovarian Cancer Treatment
The compound’s derivatives have also shown higher potency against the OVCAR-3 ovarian cancer cell line when compared to Sorafenib, indicating a promising avenue for ovarian cancer treatment research .
Prostate Cancer Therapy
In the case of prostate cancer, one derivative of the compound exhibited threefold more potency than Sorafenib against the DU-145 prostate cancer cell line. This highlights its potential as a powerful agent in prostate cancer therapy .
Chemical Research and Synthesis
The compound is available for purchase to researchers as part of a collection of rare and unique chemicals, indicating its use in chemical research and synthesis for various scientific applications .
Drug Discovery and Development
Given its broad-spectrum antiproliferative activity and potency against multiple cancer cell lines, this compound is likely to be of interest in drug discovery and development programs, particularly in the field of oncology .
未来方向
属性
IUPAC Name |
6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCKRNRCJNIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。